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AISRS Assessment Protocol in Centanafadine Trials

The Adult Investigator Symptom Rating Scale (AISRS) is a clinician-rated instrument used to assess the

severity of ADHD symptoms in adults. In centanafadine clinical trials, it served as a primary tool for

evaluating the efficacy of treatment [1] [2].

Table 1: Key Protocol Specifications for AISRS Assessment

Protocol Aspect Specification in Centanafadine Trials

Primary Role Exploratory efficacy endpoint in long-term safety studies; primary efficacy

measure in pivotal Phase 3 trials [1] [2].

Assessment
Schedule

Baseline and Weeks 1, 2, 4, 8, 12, 16, 20, 26, 32, 38, 44, and 52/early

termination [1].

Rater Clinician or trained healthcare professional.

Score
Interpretation

Higher scores indicate greater symptom severity. Improvement is defined as a
reduction in the total score from baseline.
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Reported Efficacy Outcomes with Centanafadine

Clinical trials have demonstrated that centanafadine sustained-release (SR) is effective in reducing ADHD

symptoms in adults, as measured by the AISRS.

Table 2: Summary of AISRS Efficacy Outcomes from Clinical Trials

Trial Type &
Duration

Reported Efficacy on AISRS Context & Notes

52-Week Open-
Label Study

Improvement of up to 57% in AISRS total

scores from baseline [1] [3].

Demonstrates long-term

maintenance of effect.

Two 6-Week Pivotal
Phase 3 Trials

Centanafadine 200 mg/d: 25.5% to 32.2%
improvement vs. placebo (17.7% to 24.2%)
[1].

Significant reduction in

symptoms compared to
placebo.

Two 6-Week Pivotal
Phase 3 Trials

Centanafadine 400 mg/d: 24.6% to 32.2%
improvement vs. placebo (17.7% to 24.2%)

[1].

Significant reduction in
symptoms compared to

placebo.

Indirect
Comparison (MAIC)

Efficacy was comparable to atomoxetine and

viloxazine ER, but lower than
lisdexamfetamine [2].

Based on a matching-

adjusted indirect comparison
(MAIC).

Workflow of AISRS Assessment in a Clinical Trial

The diagram below illustrates the standard workflow for implementing the AISRS in a centanafadine trial,

from screening through to final analysis.
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Key Methodological Considerations

Population and Diagnosis: Trial participants are adults (18-55 years) who meet the DSM-5 criteria
for ADHD, with the diagnosis often confirmed using structured clinical interviews like the Mini

International Neuropsychiatric Interview (MINI) [1].
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Rater Training: To ensure consistency and reliability of AISRS scores across multiple trial sites, it is

imperative that all clinician raters undergo standardized training on the administration and scoring of
the scale.

Data Handling: AISRS data are collected at predefined time points. The primary efficacy analysis
typically focuses on the change in AISRS total score from baseline to the endpoint (e.g., Week 6

in short-term trials), often analyzed using a mixed-model repeated measures (MMRM) or similar
statistical approach [1].

Comparative Evidence and Clinical Implications

An anchored Matching-Adjusted Indirect Comparison (MAIC) provides context for centanafadine's profile

relative to other common ADHD treatments in adults [2]:

Safety vs. Efficacy Trade-off: Centanafadine demonstrated a significantly better short-term
safety profile than lisdexamfetamine, atomoxetine, and viloxazine ER, with a lower incidence of side
effects like lack of appetite, dry mouth, and nausea. However, its efficacy in reducing AISRS scores,

while robust against placebo and comparable to other non-stimulants, was lower than that of
lisdexamfetamine [2].

Managed Care Considerations: The favorable safety profile suggests that centanafadine could be
a valuable treatment option to minimize adverse event-related costs and treatment discontinuations,

thereby effectively managing ADHD symptoms over the long term [2].
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rating-scale]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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